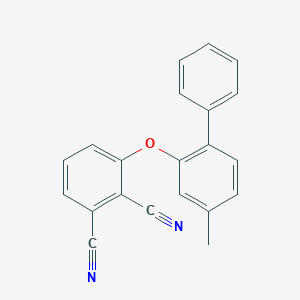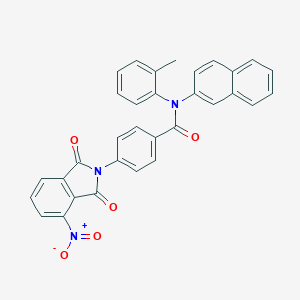
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE is a chemical compound known for its role as a UV absorber. It is commonly used in various industries to protect materials from the harmful effects of ultraviolet radiation. This compound is particularly valued for its stability and effectiveness in preventing degradation caused by UV light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE typically involves the reaction of 2-(2H-benzotriazol-2-yl)-4-methylphenol with 3,5-di-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the benzotriazole moiety to its corresponding amine.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its role in protecting skin from UV radiation in sunscreen formulations.
Industry: Widely used in the plastics industry to enhance the durability and lifespan of products exposed to sunlight.
Mécanisme D'action
The primary mechanism by which 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE exerts its effects is through the absorption of UV radiation. The benzotriazole moiety absorbs UV light and undergoes a reversible photochemical reaction, dissipating the absorbed energy as heat. This prevents the UV radiation from reaching and damaging the underlying material. The compound’s molecular structure allows it to effectively absorb a broad spectrum of UV light, making it highly efficient as a UV stabilizer.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
- 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2H-benzotriazol-2-yl)-4-(tert-butyl)phenol
Uniqueness
Compared to similar compounds, 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE offers enhanced stability and a broader absorption spectrum. Its unique combination of benzotriazole and benzoate moieties provides superior protection against UV radiation, making it a preferred choice in applications requiring long-term UV stability.
Propriétés
Formule moléculaire |
C28H31N3O2 |
|---|---|
Poids moléculaire |
441.6g/mol |
Nom IUPAC |
[2-(benzotriazol-2-yl)-4-methylphenyl] 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C28H31N3O2/c1-18-12-13-25(24(14-18)31-29-22-10-8-9-11-23(22)30-31)33-26(32)19-15-20(27(2,3)4)17-21(16-19)28(5,6)7/h8-17H,1-7H3 |
Clé InChI |
SEESLNDKNCTWOB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N3N=C4C=CC=CC4=N3 |
SMILES canonique |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N3N=C4C=CC=CC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B390505.png)
![3-methyl-5-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B390507.png)
![(5Z)-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B390508.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B390509.png)
![2-(4-Fluorophenyl)-5-[(3-{2-nitrophenyl}-2-propenylidene)amino]-1,3-benzoxazole](/img/structure/B390511.png)
![5-[(4-{2,4-Bisnitrophenoxy}benzylidene)amino]-2-(4-fluorophenyl)-1,3-benzoxazole](/img/structure/B390512.png)
![2-({[4-Hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-4,6-diiodophenol](/img/structure/B390515.png)

![2-(2,4-diethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B390517.png)
![2-({[2-(4-Fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B390519.png)
![1-({[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B390522.png)

![4-Bromo-2-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B390527.png)
